CID 68855420

Description

Historical Context of Synthetic Auxin Development

The journey to understanding plant hormones began in the late 19th century with observations by Charles and Francis Darwin on the light-sensing capabilities of grass coleoptile tips. biologydiscussion.comnih.gov This foundational work paved the way for Frits Went's discovery of "auxin" in the 1920s, a substance that promotes growth. wikipedia.org By the mid-1930s, the chemical structure of the primary natural auxin, indole-3-acetic acid (IAA), was identified. biologydiscussion.comipps.org This breakthrough spurred the synthesis of various artificial auxins, including the notable 1-naphthaleneacetic acid (NAA) and its sodium salt, Sodium 1-naphthaleneacetate. ipps.org These synthetic auxins proved to be highly effective and became integral to commercial horticulture. ipps.org

Role of Sodium 1-Naphthaleneacetate as a Synthetic Auxin

Sodium 1-naphthaleneacetate is the sodium salt of 1-naphthaleneacetic acid (NAA) and functions as a systemic plant growth regulator. profirst.cnontosight.ai Its structural similarity to the endogenous auxin IAA allows it to be readily absorbed by plants through their leaves, stems, and roots. profirst.cnplantgrowthhormones.com Once inside the plant, it is transported to areas of active growth, such as growing points, flowers, and fruits, where it influences cell division and elongation. profirst.cn This synthetic auxin is prized for its broad-spectrum activity and is used to regulate various aspects of plant development. fengchengroup.com

Comparison with Endogenous Auxins (e.g., Indole-3-acetic acid) in Physiological Action

While Sodium 1-naphthaleneacetate mimics the physiological actions of the natural auxin indole-3-acetic acid (IAA), there are key differences. Both compounds can promote cell elongation, root initiation, and fruit development. wikipedia.orgontosight.ai However, synthetic auxins like NAA and its sodium salt are generally more stable and persistent in plant tissues compared to IAA, which is more readily degraded. This enhanced stability can lead to more prolonged and sometimes more potent effects. The structural difference—a naphthalene (B1677914) ring in NAA versus an indole (B1671886) ring in IAA—underlies these variations in activity and degradation.

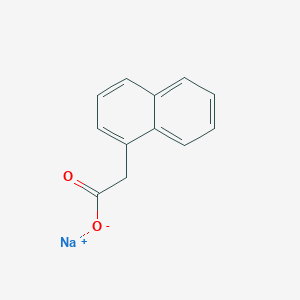

Structure

2D Structure

Properties

CAS No. |

61-31-4 |

|---|---|

Molecular Formula |

C12H10NaO2 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

sodium 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |

InChI Key |

SNMLHWKCAMEYHB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na] |

Other CAS No. |

25267-17-8 61-31-4 |

Pictograms |

Corrosive; Irritant |

Related CAS |

86-87-3 (Parent) |

Synonyms |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

Origin of Product |

United States |

Mechanisms of Action and Cellular Biology

Cellular and Subcellular Interactions of Sodium 1-Naphthaleneacetate

The application of Sodium 1-naphthaleneacetate initiates a cascade of events at the cellular and subcellular levels, profoundly impacting fundamental processes that govern plant architecture and physiology.

Influence on Cell Division and Expansion

Sodium 1-naphthaleneacetate is a potent promoter of cell division and expansion. fengchengroup.com As a synthetic auxin, it is taken up by the plant's leaves and roots and transported to growing points, where it stimulates these processes. profirst.cn This effect is particularly evident in the development of fruits, where NAA-Na acts as a swelling agent, leading to increased fruit size. fengchengroup.comprofirst.cn For instance, its application has been shown to improve the yield and quality of various fruits such as tomatoes, grapes, pears, and apples. fengchengroup.com The compound's ability to induce the formation of adventitious roots is also a direct consequence of its influence on cell division. fengchengroup.com

Effects on Membrane Permeability and Water Uptake

Table 1: Effect of Sodium Naphthenate on Beetroot Cell Membrane Permeability

| Treatment Duration | Concentration (µmol L-1) | Increase in Membrane Permeability (approx.) |

| 4 hours | 100 | 3-fold |

| 24 hours | 100 | 18-fold |

| Data sourced from a study on the influence of naphthenic acids on beetroot cell membrane permeability. researchgate.net |

Molecular Basis of Auxin Signaling Pathways Mediated by Sodium 1-Naphthaleneacetate

The physiological effects of Sodium 1-naphthaleneacetate are underpinned by its intervention in auxin signaling pathways at the molecular level, leading to widespread changes in gene expression and protein synthesis.

Transcriptomic and Proteomic Responses to Sodium 1-Naphthaleneacetate Application

The application of Sodium 1-naphthaleneacetate elicits significant changes in the transcriptome and proteome of plants. A study on Rehmannia glutinosa treated with NAA revealed substantial alterations in gene expression and metabolite profiles. mdpi.com Transcriptomic analysis identified 596 differentially expressed genes (DEGs) that were up-regulated and 517 DEGs that were down-regulated in response to NAA treatment. mdpi.com Concurrently, metabolomic analysis, which can provide insights into the proteomic response, showed that 11 differentially accumulated metabolites (DAMs) were up-regulated, while 18 DAMs were down-regulated. mdpi.com These changes in gene and protein expression underlie the observed physiological responses to NAA, such as increased tuberous root yield in Rehmannia glutinosa. mdpi.com

Table 2: Transcriptomic and Metabolomic Changes in Rehmannia glutinosa in Response to NAA Treatment

| Category | Up-regulated | Down-regulated |

| Differentially Expressed Genes (DEGs) | 596 | 517 |

| Differentially Accumulated Metabolites (DAMs) | 11 | 18 |

| Data from a study on the effects of NAA on the tuberous root of Rehmannia glutinosa. mdpi.com |

Regulation of Auxin-Responsive Genes (e.g., GH3-like, IAA-like)

Sodium 1-naphthaleneacetate, acting as an auxin analog, directly influences the expression of auxin-responsive genes, including the GH3 and Aux/IAA gene families. science.govmdpi.com The GH3 gene family encodes enzymes that conjugate amino acids to auxin, thereby regulating its homeostasis. biorxiv.orgresearchgate.net In grape berries, the application of NAA was shown to induce the expression of the GH3-2 gene. science.gov The Aux/IAA genes are key transcriptional repressors in the auxin signaling pathway. mdpi.com In the study on Rehmannia glutinosa, NAA treatment led to the up-regulation of one AUX/IAA gene. mdpi.com

Furthermore, NAA affects the expression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. mdpi.com The same study on Rehmannia glutinosa found that NAA treatment resulted in the up-regulation of one ARF gene and the down-regulation of another. mdpi.com This differential regulation of key genes in the auxin signaling cascade is a fundamental mechanism through which Sodium 1-naphthaleneacetate exerts its diverse effects on plant growth and development.

The Chemical Compound: Sodium 1-Naphthaleneacetate

This article details the intricate molecular and cellular activities of Sodium 1-naphthaleneacetate, a prominent synthetic auxin. The focus is on its mechanisms of action at the receptor level and its complex web of interactions with other key phytohormone signaling pathways that collectively govern plant growth and development.

Applications in Plant Propagation and Tissue Culture Research

Induction of Adventitious Root Formation

The formation of adventitious roots, which are roots that arise from non-root tissues like stems or leaves, is a critical step in the vegetative propagation of many plant species. nih.gov Sodium 1-naphthaleneacetate is widely utilized to stimulate this process, enhancing the success rate and quality of rooted cuttings. fengchengroup.complantgrowthhormones.com

Physiological and Molecular Events During Root Initiation

The application of NAA initiates a cascade of physiological and molecular events that lead to the development of adventitious roots. nih.gov Exogenous application of NAA can influence the endogenous levels of other plant hormones, such as indole-3-acetic acid (IAA), which is naturally involved in root development. sinica.edu.twnih.gov Research on soybean hypocotyl cuttings has shown that NAA treatment leads to an increase in endogenous IAA levels by decreasing the activity of IAA oxidase, an enzyme that degrades IAA. sinica.edu.tw This accumulation of IAA is thought to be a key factor in promoting root initiation. sinica.edu.tw

Furthermore, NAA influences the activity of other enzymes like peroxidase (POD) and polyphenol oxidase (PPO). mdpi.comnih.gov In cuttings of Magnolia wufengensis, a combination of NAA and indole-3-butyric acid (IBA) induced the accumulation of IAA and increased the activities of POD and PPO during the induction phase of rooting. mdpi.com These enzymes are involved in various cellular processes, including cell wall modification and stress responses, which are integral to the formation of new root primordia. mdpi.com The molecular mechanisms of NAA's action involve the perception of the hormonal signal by receptor proteins in the plant cells, which then triggers a signal transduction cascade leading to the ultimate physiological response of root induction. omicsonline.org

Factors Influencing Rooting Efficiency in Diverse Plant Species

The effectiveness of Sodium 1-naphthaleneacetate in promoting rooting is influenced by several factors, including the plant species, the type of cutting, and the concentration of the applied auxin. mdpi.com Different plant species exhibit varying sensitivities to NAA. For instance, in a study on date palm plantlets, the optimal concentration for root initiation and growth was found to be 1.0 mg/l NAA. bioline.org.br In contrast, for cuttings of certain ornamental woody shrubs, a 0.5% NAA concentration was found to be effective. mdpi.com

The combination of NAA with other auxins, such as IBA, can also enhance rooting efficiency. In Magnolia wufengensis, a combination of NAA and IBA (2:1) resulted in the best rooting performance. mdpi.com Similarly, in sugarcane micro-shoots, the interaction of NAA and IBA significantly promoted root development. omicsonline.org The timing and duration of the treatment can also be critical. For example, in Hemarthria compressa, soaking cuttings in a 200 mg/l NAA solution had a positive effect on rooting. nih.gov

The following table summarizes research findings on the effect of NAA on rooting in different plant species:

| Plant Species | Explant/Cutting Type | NAA Concentration/Treatment | Key Findings | Reference(s) |

| Aloe vera | Lateral shoot explants | 1.5 mg/l | Highest number of roots (5.0) with 90% induction frequency. | researchgate.net |

| Caladium bicolor | Plantlets in vitro | 0.5 mg/l NAA + 3 mg/l BAP | Maximum root length (5.13 cm/plantlet). | cabidigitallibrary.org |

| Date Palm (Phoenix dactylifera) | Plantlets in vitro | 1.0 mg/l | Optimal initiation and growth of roots (87% rooting). | bioline.org.br |

| Magnolia wufengensis | Stem cuttings | NAA:IBA (2:1) | Best rooting performance and highest number of roots. | mdpi.com |

| Sugarcane (Saccharum officinarum) | Micro-shoots in vitro | 1 mg/l NAA (for variety N14) | Optimum for producing a high number of roots per shoot. | omicsonline.org |

| Soybean (Glycine max) | Hypocotyl cuttings | 50 µM | Optimally induced adventitious roots. | sinica.edu.tw |

Mechanistic Studies on Root Primordia Development

The development of root primordia, the initial stage of a new root, is a complex process involving cell reprogramming, division, and differentiation. nih.gov Anatomical studies have shown that adventitious root primordia often originate from cells in the cambium or vascular tissues. nih.govmdpi.com In Magnolia wufengensis, for example, root primordia were observed to initiate from cambial and parenchyma cells of the xylem. mdpi.com

The process of root primordia development can be divided into distinct phases: an induction phase with no visible cellular changes, an initiation phase marked by cell divisions and the formation of meristemoids, an expression phase where the root primordium emerges, and an extension phase of root growth. nih.govmdpi.com NAA plays a crucial role in the early stages. The increased levels of endogenous auxins, triggered by NAA application, are believed to be a primary signal for competent cells to dedifferentiate and initiate cell division, leading to the formation of root primordia. nih.govsinica.edu.tw

Callus Induction and Somatic Embryogenesis

In plant tissue culture, Sodium 1-naphthaleneacetate is a key component of the culture medium for inducing callus and promoting somatic embryogenesis. Callus is an undifferentiated mass of plant cells, and somatic embryogenesis is the process where somatic cells develop into embryos. nih.gov

Optimization Strategies for Callus Proliferation and Differentiation

The successful induction and proliferation of callus often depend on the balance between auxins and cytokinins in the culture medium. scialert.net Research on curly kale (Brassica oleracea L.) demonstrated that a balance between NAA and 6-Benzylaminopurine (B1666704) (BAP) enhanced callus growth. scialert.net In Aloe vera, a concentration of 3.5 mg/l NAA resulted in the maximum callus weight. researchgate.net

The type of explant used also influences the response to NAA. For instance, in wheat (Triticum aestivum L.), mature embryos are commonly used to induce callus. researchgate.net The optimization of NAA concentration, often in combination with other plant growth regulators, is a prerequisite for establishing an efficient callus culture system for a particular plant species. scialert.net

The following table presents findings on the optimization of NAA for callus induction in different species:

| Plant Species | Explant Type | NAA Concentration/Combination | Key Findings | Reference(s) |

| Aloe vera | Lateral shoot explants | 3.5 mg/l | Maximum callus weight (1.93 g) with 50% frequency. | researchgate.net |

| Brassica oleracea L. (Curly Kale) | Hypocotyl segments | 1-1.5 mg/l NAA + 1-1.5 mg/l BAP | Maximum callus growth observed. | scialert.net |

| Caladium bicolor | Explants | 2.69 µM NAA + 17.76 µM BA | Most effective for callus proliferation. | cabidigitallibrary.org |

| Date Palm (Phoenix dactylifera) | Shoot tips | 54 µM NAA + 148 µM 2ip | Development of embryos into plantlets from embryogenic callus. | academicjournals.org |

Role of Sodium 1-Naphthaleneacetate in Totipotency Expression

Totipotency is the inherent potential of a plant cell to grow and develop into a whole plant. slideshare.net Sodium 1-naphthaleneacetate plays a crucial role in unlocking this potential by inducing dedifferentiation of specialized cells to form a totipotent callus. From this callus, somatic embryos can be generated, which can then develop into complete plants.

In tamarillo (Solanum betaceum Cav.), NAA is used to induce embryogenesis, leading to the formation of a small callus mass that subsequently differentiates into somatic embryos. nih.gov The level of endogenous auxin within the explant is a critical factor controlling the embryogenic process. nih.gov In date palm, after the initial induction of embryogenic callus using other auxins like 2,4-D, the callus is transferred to a medium containing NAA and a cytokinin to promote the development of embryos into plantlets. academicjournals.org This demonstrates the stage-specific role of NAA in the expression of totipotency, guiding the developmental pathway from undifferentiated cells to organized structures.

Micropropagation and Plant Regeneration Systems

Micropropagation refers to the practice of rapidly multiplying plant material to produce a large number of progeny plants. Sodium 1-naphthaleneacetate is a key component in many micropropagation protocols, contributing to various stages of the process, from initial shoot proliferation to the final rooting of plantlets.

Protocols for Shoot Proliferation and Elongation

The successful proliferation and elongation of shoots are critical for achieving high multiplication rates in micropropagation. Sodium 1-naphthaleneacetate, often used in conjunction with cytokinins such as 6-benzylaminopurine (BAP) or Kinetin, can significantly influence these processes. For example, in the micropropagation of lime (Citrus aurantifolia), the effect of NAA on shoot multiplication was found to be dependent on the cytokinin concentration. researchgate.net Maximum shoot length was achieved on a medium containing 0.5 mg/l BAP, 1 mg/l kinetin, and 0.5 mg/l NAA. researchgate.net In another study on Ajuga multiflora, the highest number of shoots was observed on a Murashige and Skoog (MS) medium supplemented with 8.0 µM BAP and 2.7 µM NAA. science.gov

The following table summarizes the effect of Sodium 1-naphthaleneacetate in combination with other plant growth regulators on shoot proliferation in different plant species, based on research findings.

| Plant Species | Explant Type | NAA Concentration | Other Growth Regulators | Outcome | Reference |

| Ajuga multiflora | Shoot tip | 2.7 µM | 8.0 µM BA | Highest number of shoots (17.1) | science.gov |

| Gloriosa superba L. | Callus | 0.5 mg L⁻¹ | 2.0 mg L⁻¹ BAP | Highest number of shoots per callus (5.25) | kspbtjpb.org |

| Citrus aurantifolia | Shoot tip | 0.5 mg l⁻¹ | 0.5 mg l⁻¹ BAP + 1 mg l⁻¹ Kinetin | Maximum shoot length | researchgate.net |

Regeneration Pathways: Direct Organogenesis vs. Indirect Organogenesis

Plant regeneration in vitro can occur through two main pathways: direct and indirect organogenesis. Direct organogenesis involves the formation of organs, such as shoots or roots, directly from the explant tissue. In contrast, indirect organogenesis proceeds through an intermediate callus phase, from which organs are subsequently differentiated. semanticscholar.org

Sodium 1-naphthaleneacetate is instrumental in both pathways. In indirect organogenesis , NAA is frequently used to induce callus formation from explants. For instance, in Gloriosa superba, optimal callus induction was achieved on a medium with 1.5 mg/L NAA and 0.5 mg/L Kinetin. kspbtjpb.org Subsequently, by manipulating the hormone concentrations, this callus can be induced to form shoots and then roots. kspbtjpb.org

In direct organogenesis , while less common for shoot induction, NAA can be crucial for direct root formation on shoots that have been proliferated. Research on Bambara groundnut (Vigna subterranea) has demonstrated efficient in vitro direct shoot organogenesis from embryo explants, a process that can be influenced by the presence of auxins like NAA in subsequent rooting stages.

The choice between direct and indirect organogenesis often depends on the plant species and the objectives of the research. While direct organogenesis can be faster and may reduce the risk of somaclonal variation, indirect organogenesis can yield a higher number of regenerated plants from a single explant.

In vitro Plantlet Development and Acclimatization Considerations

The final stages of micropropagation involve the development of well-formed plantlets in vitro, followed by their transfer to ex vitro conditions in a process called acclimatization. Sodium 1-naphthaleneacetate plays a vital role in the rooting of in vitro-derived shoots, which is a critical step for their survival outside the sterile culture environment. wikipedia.org

For many plant species, transferring elongated shoots to a rooting medium containing NAA is a standard procedure. researchgate.net In the case of lime, the highest rooting percentage was achieved on a medium with either 1 mg/l NAA alone or a combination of 0.5 mg/l NAA and 2 mg/l Indole-3-butyric acid (IBA). researchgate.net Similarly, for Gloriosa superba, rooting was successfully induced on a half-strength MS medium supplemented with an auxin. kspbtjpb.org

Once rooted, the plantlets must be gradually acclimatized to the external environment, which involves a transition from high humidity and sterile conditions to lower humidity and non-sterile soil. The success of acclimatization is often directly linked to the quality of the root system developed in vitro, a process significantly influenced by the application of rooting hormones like Sodium 1-naphthaleneacetate. Successful acclimatization, with high survival rates, has been reported for numerous species following in vitro rooting with the aid of NAA. science.govkspbtjpb.org

The table below presents research findings on the role of Sodium 1-naphthaleneacetate in the in vitro rooting of different plant species.

| Plant Species | NAA Concentration | Other Growth Regulators | Rooting Outcome | Reference |

| Citrus aurantifolia | 1 mg l⁻¹ | None | Highest rooting percentage | researchgate.net |

| Citrus aurantifolia | 0.5 mg l⁻¹ | 2 mg l⁻¹ IBA | Highest rooting percentage | researchgate.net |

| Gloriosa superba L. | Not specified, but auxin used | - | Successful root development | kspbtjpb.org |

Physiological and Developmental Regulation in Whole Plants

Modulation of Fruit Set and Abscission Processes

Sodium 1-naphthaleneacetate is widely utilized in horticulture to manage fruit production, from encouraging fruit set to preventing premature drop. ontosight.aiplantgrowthhormones.com Its application can significantly influence the final yield and quality of various fruit crops.

Mechanisms of Abscission Zone Regulation

The primary mechanism by which sodium 1-naphthaleneacetate controls fruit drop lies in its ability to regulate the abscission zone, a specialized layer of cells at the base of the fruit stalk. cabidigitallibrary.org Auxins, including NAA-Na, delay the breakdown of cells in this zone. cabidigitallibrary.org This hormonal control is crucial for preventing the premature separation of the fruit from the plant. The application of NAA-Na helps to maintain the physiological balance within the plant, ensuring that a greater number of fruits remain on the tree until harvest. cabidigitallibrary.org

Influence on Fruit Thinning and Pre-harvest Fruit Drop

Sodium 1-naphthaleneacetate serves a dual role in fruit management. It can be used for fruit thinning in the early stages of development and to prevent pre-harvest fruit drop as the fruit matures. profirst.cnplantgrowthhormones.com

For fruit thinning, application after flowering can induce the abortion of embryos in some developing fruits, leading to their abscission. annualreviews.org This process is beneficial as it allows the remaining fruits to grow larger and more uniform. In crops like apples and pears, specific concentrations of NAA are effective for thinning. plantgrowthhormones.com

Conversely, as fruits approach maturity, a common issue is pre-harvest drop, which can lead to significant yield losses. cabidigitallibrary.org Applying sodium 1-naphthaleneacetate 5 to 10 days before the natural drop period can effectively prevent this premature abscission. plantgrowthhormones.com This effect can be observed within 2-3 days of application and can last for 7-10 days with a single treatment. cabidigitallibrary.org Research on 'Idared' apples demonstrated a significant reduction in pre-harvest fruit drop when treated with a growth regulator containing 1-naphthylacetic acid compared to untreated trees. cabidigitallibrary.org

Table 1: Effect of 1-Naphthylacetic Acid on Pre-harvest Fruit Drop in 'Idared' Apples

| Treatment | Number of Fallen Fruits per Tree |

|---|---|

| Control (Untreated) | 25 |

| Obsthormon 24a | 2 - 10 |

Data sourced from a study on 'Idared' apple trees, where Obsthormon 24a contains 1-naphthylacetic acid. cabidigitallibrary.org

Impact on Seed Dormancy and Germination

Seed dormancy is a natural mechanism that prevents germination under unfavorable conditions, ensuring the survival of the species. nih.gov Sodium 1-naphthaleneacetate can be instrumental in overcoming this dormancy and promoting successful germination.

Hormonal Regulation of Seed Viability and Sprouting

Plant hormones are key regulators of seed dormancy and germination, with abscisic acid (ABA) generally inducing and maintaining dormancy, while gibberellins (B7789140) (GA) promote germination. chinacrops.orgnih.gov Auxins like sodium 1-naphthaleneacetate can influence this hormonal balance. For instance, in tomato seedlings under stress, root application of NAA was found to increase the concentration of indole-3-acetic acid (IAA), another auxin, and zeatin riboside (a cytokinin), while reducing the concentration of the dormancy-promoting hormone ABA. nih.gov This shift in hormonal balance can contribute to enhanced seed viability and sprouting. The application of NAA-Na is known to break seed dormancy and promote germination, leading to improved germination rates. plantgrowthhormones.com

Breaking Dormancy through Auxin Analogue Application

The application of auxin analogues like sodium 1-naphthaleneacetate is a recognized method for breaking seed dormancy. plantgrowthhormones.comarccjournals.com Soaking seeds in a solution of sodium 1-naphthaleneacetate can promote the germination of seeds that have thick, hard shells and are otherwise difficult to germinate, such as those of the hawthorn. plantgrowthhormones.com In vegetables like tomatoes, soaking seeds before sowing has been shown to result in neat and robust seedlings with enhanced cold resistance. plantgrowthhormones.com This pre-sowing treatment effectively overcomes dormancy and encourages uniform and vigorous growth from the outset.

Enhancement of Plant Vegetative Growth and Stress Tolerance

Sodium 1-naphthaleneacetate (NAA-Na), a synthetic auxin, is instrumental in augmenting plant vegetative growth and bolstering tolerance to environmental stressors. As the sodium salt of 1-naphthaleneacetic acid (NAA), it influences a wide array of developmental and physiological processes. Its application can lead to significant enhancements in root development, photosynthetic activity, and the ability of plants to withstand abiotic challenges such as adverse temperature and light conditions.

Root System Architecture Development and Nutrient Uptake Efficiency

A well-developed root system is critical for anchoring the plant and for the efficient uptake of water and nutrients. Sodium 1-naphthaleneacetate is a powerful modulator of root system architecture, primarily by promoting the formation and elongation of lateral and adventitious roots. mdpi.comnih.gov This stimulation of root branching significantly increases the total surface area of the root system, which enhances the plant's capacity to explore the soil and absorb essential nutrients. mdpi.comjorae.cn

The development of a more extensive root system is a key strategy for plants to acquire immobile nutrients, such as phosphorus. By increasing root branching, sodium 1-naphthaleneacetate enables plants to more effectively forage for these essential elements. mdpi.comresearchgate.net

Table 1: Effect of Sodium 1-naphthaleneacetate (NAA) on Maize Root Growth under Potassium (K) Deficiency

| Treatment | Total Root Length (cm) | Total Lateral Root Length (cm) | Total Axial Root Length (cm) |

| Low K | 792.31 | 645.81 | 146.50 |

| Low K + NAA | 903.86 | 738.10 | 165.76 |

| % Increase | 14.08% | 14.29% | 13.15% |

Data adapted from a study on the K⁺-sensitive inbred maize line D937, showing a significant increase in root parameters with the addition of NAA under potassium-deficient conditions. mdpi.com

Photosynthetic Rate Regulation and Dry Matter Accumulation

The photosynthetic rate is a primary determinant of plant growth and biomass production. Sodium 1-naphthaleneacetate influences photosynthesis and subsequent dry matter accumulation through various mechanisms. It can stimulate cell division and elongation, leading to larger leaves, which increases the surface area available for light interception. frontiersin.org Furthermore, NAA has been shown to increase the chlorophyll (B73375) content in leaves, a key component for capturing light energy. frontiersin.orgresearchgate.net

Research indicates that NAA application can enhance the net photosynthetic rate, stomatal conductance, and transpiration rate. sciencepublishinggroup.comresearchgate.net In a study on mung beans, foliar application of α-NAA increased the net photosynthetic rate and stomatal conductance compared to control plants. sciencepublishinggroup.com Similarly, in tomato seedlings grown under suboptimal conditions, root application of sodium 1-naphthaleneacetate significantly increased the net photosynthesis rate by 37.0%. nih.gov

This boost in photosynthetic efficiency translates directly to an increase in the production of photoassimilates, leading to greater dry matter accumulation in various parts of the plant, including roots, stems, and leaves. researchgate.netnih.gov Studies on tomato and flax have reported significant increases in total plant dry mass following treatment with NAA. frontiersin.orgnih.gov

Table 2: Effect of α-Naphthaleneacetic Acid (α-NAA) on Mung Bean Photosynthetic Parameters

| Treatment | Net Photosynthetic Rate (μmol CO₂ m⁻² s⁻¹) | Stomatal Conductance (mol H₂O m⁻² s⁻¹) |

| Control | 22.45 | 0.28 |

| α-NAA | 22.85 | 0.41 |

| % Change | +1.78% | +46.43% |

Data adapted from a study on the "Lvfeng 2" mung bean variety. researchgate.net

Physiological Responses to Abiotic Stress (e.g., temperature, light)

Plants frequently encounter abiotic stresses like extreme temperatures and unfavorable light conditions that can severely inhibit growth. Sodium 1-naphthaleneacetate plays a role in enhancing plant resilience to such stressors. bloomtechz.com The application of NAA can trigger a series of physiological adjustments that help mitigate cellular damage and maintain metabolic function.

Under temperature stress, including both heat and chilling, NAA has been shown to improve plant tolerance. researchgate.netnih.govnih.gov It can modulate the plant's antioxidant defense system by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). frontiersin.orgnih.gov These enzymes help to neutralize harmful reactive oxygen species (ROS) that accumulate during stress and cause oxidative damage. frontiersin.org For example, in tomato seedlings under suboptimal temperature and light, NAA treatment improved the activity of protective enzymes. nih.gov Similarly, in chufa plants under alkaline stress, NAA application enhanced the activities of SOD, POD, and CAT. frontiersin.org

In response to light stress, which can range from low light limiting photosynthesis to high light causing photoinhibition, NAA can also provide benefits. nih.gov Under low light, NAA can promote growth and regulate endogenous hormone concentrations to optimize plant development. nih.gov Under high light or other stresses that lead to ROS production, the NAA-induced enhancement of the antioxidant system helps protect the photosynthetic machinery from damage. frontiersin.org This protective role allows plants to better sustain growth and productivity when environmental conditions are not optimal.

Table 3: Effect of Sodium 1-naphthaleneacetate (SNA) on Tomato Seedling Growth under Suboptimal Temperature and Light

| Parameter | Control (Suboptimal) | +SNA (Suboptimal) | % Increase |

| Dry Mass of Whole Plant | Baseline | Increased | 16.4% |

| Vigorous Seedling Index | Baseline | Increased | 22.9% |

| Net Photosynthesis Rate (Pn) | Baseline | Increased | 37.0% |

| Root Activity | Baseline | Increased | - |

| Protective Enzyme Activity | Baseline | Improved | - |

Data derived from a study on 'Zhongza 105' tomato seedlings, where root application of SNA mitigated the negative effects of combined low temperature and low light stress. nih.gov

Analytical Methodologies for Quantification and Detection

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of sodium 1-naphthaleneacetate from complex matrices. Both high-performance liquid chromatography and gas chromatography are extensively utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of sodium 1-naphthaleneacetate. avantorsciences.comvwr.com Its versatility is enhanced by the availability of various detection modes, each providing different levels of sensitivity and selectivity.

UV Detection: HPLC systems coupled with an ultraviolet (UV) detector are commonly used for the analysis of NAA. researchgate.net The method often involves monitoring the absorbance at a specific wavelength, such as 228 nm. researchgate.net The AOAC Official Method 970.54 utilizes a spectrophotometric method for determining naphthaleneacetic acid residues in apples and potatoes. nih.gov

Fluorescence Detection: For higher sensitivity, fluorescence detection is a preferred method. NAA is a naturally fluorescent compound, which allows for its sensitive determination without the need for derivatization. researchgate.net A method for the quantitative measurement of 1-naphthaleneacetic acid in grapes has been described using HPLC with fluorescence detection. nih.gov The native fluorescence of NAA can be measured at an emission wavelength of 358 nm. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for the unambiguous identification and quantification of the analyte. amazonaws.com This is particularly useful for complex sample matrices where co-eluting interferences may be present. thegoodscentscompany.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been used for the determination and dissipation study of 1-naphthylacetic acid in garlic and soil. thegoodscentscompany.com

Interactive Table: HPLC Methods for 1-Naphthaleneacetic Acid (NAA) Analysis

| Detection Mode | Sample Matrix | Key Parameters | Reference |

| UV | Apples, Potatoes | AOAC Official Method 970.54 | nih.gov |

| UV | General | Detection at 228 nm | researchgate.net |

| Fluorescence | Grapes | Quantitative measurement | nih.gov |

| Fluorescence | General | Emission wavelength: 358 nm | researchgate.net |

| Mass Spectrometry | Garlic, Soil | HPLC-MS/MS for dissipation studies | thegoodscentscompany.com |

Gas Chromatography (GC) with Mass Spectrometry

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of sodium 1-naphthaleneacetate. nih.gov Due to the low volatility of the acid form, derivatization is typically required to convert it into a more volatile compound suitable for GC analysis.

A common derivatization procedure involves the formation of fatty acid methyl esters (FAMEs). xiahepublishing.com In one method, a reagent prepared from 1-naphthaleneacetic acid in dichloromethane (B109758) (DCM) mixed with methanol/sulfuric acid is used to create FAME derivatives, which are then analyzed by GC-MS. xiahepublishing.com The analysis is often performed on a capillary column, such as a HP-5MS, with a programmed temperature gradient to ensure optimal separation of the components. xiahepublishing.com The mass spectrometer allows for the identification of the analyte based on its unique mass spectrum. xiahepublishing.com

Spectroscopic and Luminescence-Based Methods

Spectroscopic and luminescence-based techniques offer alternative and often simpler methods for the quantification of sodium 1-naphthaleneacetate, sometimes without the need for extensive sample preparation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the determination of sodium 1-naphthaleneacetate. nih.gov The method is based on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum. researchgate.net The concentration of the analyte in a solution is proportional to the absorbance at a specific wavelength, as described by the Beer-Lambert law.

For instance, a validated UV-spectrophotometric method for the estimation of a similar compound, sodium usnate, involved its determination at 290 nm in water and a phosphate (B84403) buffer:methanol mixture. researchgate.net For 1-naphthaleneacetic acid, analysis of residues can be performed by UV spectrophotometry. nih.gov

Room Temperature Phosphorescence (RTP) is a highly sensitive luminescence technique that has been successfully applied to the determination of 1-naphthaleneacetic acid. researchgate.netdss.go.tha2bchem.com This method measures the phosphorescence emission from the analyte at room temperature. The native luminescence of NAA can be enhanced through various means to improve sensitivity and selectivity.

One approach is micelle-stabilized room temperature phosphorescence (MS-RTP). dss.go.th This method can involve the use of a micellar medium like sodium dodecyl sulfate (B86663), a heavy atom perturber such as thallium nitrate (B79036) to enhance phosphorescence, and an oxygen scavenger like sodium sulfite (B76179) to reduce quenching. dss.go.th A study using this technique reported a linear dynamic range of 70-500 ng/mL for NAA with a detection limit of 21 ng/mL. dss.go.th

Another RTP-based method is heavy atom induced (HAI)-room temperature phosphorescence. researchgate.net This can be performed in a flow-through system where NAA is retained on a solid support, and the phosphorescence is measured after the introduction of a heavy atom like thallium(I) ions. researchgate.net

Interactive Table: Room Temperature Phosphorescence (RTP) for 1-Naphthaleneacetic Acid (NAA) Analysis

| RTP Method | Key Components | Linear Range (ng/mL) | Detection Limit (ng/mL) | Reference |

| Micelle-Stabilized (MS-RTP) | Sodium dodecyl sulfate, Thallium nitrate, Sodium sulfite | 70-500 | 21 | dss.go.th |

| Heavy Atom Induced (HAI)-RTP | Thallium(I) ions, Solid support (Amberlite XAD-7) | Not specified | Not specified | researchgate.net |

Advanced Analytical Approaches

Beyond the conventional chromatographic and spectroscopic methods, advanced analytical approaches are continually being developed to enhance the sensitivity, selectivity, and speed of analysis for compounds like sodium 1-naphthaleneacetate.

One such advanced technique is the use of a flow-through optosensor based on heavy atom induced-room temperature phosphorescence. researchgate.net This method allows for the on-line retention and measurement of NAA, providing a rapid and automated analytical solution. The system can utilize a solid polymeric resin for preconcentration and thallium(I) ions as the heavy atom to induce phosphorescence, with detection at an emission wavelength of 490 nm upon excitation at 292 nm. researchgate.net

While not yet widely reported specifically for sodium 1-naphthaleneacetate, other advanced analytical techniques with single-molecule sensitivity, such as those based on digital polymerase chain reaction or single-molecule fluorescence imaging, are emerging for the detection of various biomarkers and could potentially be adapted for this compound in the future. nih.gov

Electrochemical Biosensors for Auxin Detection

Electrochemical biosensors have emerged as a promising tool for the rapid and sensitive detection of auxins like 1-naphthaleneacetic acid (NAA), the acidic form of sodium 1-naphthaleneacetate. These devices translate the biological recognition of the target analyte into a measurable electrical signal.

A notable approach involves the use of stabilized lipid films on a methacrylate (B99206) polymer support with an incorporated auxin-binding protein 1 (ABP1) receptor. nih.gov When NAA is introduced into a carrier electrolyte solution, it preconcentrates at the lipid membrane surface. This interaction causes dynamic alterations in the electrostatic fields and phase structure of the membrane, resulting in a measurable ion current transient. nih.gov The magnitude of this signal correlates with the NAA concentration, allowing for quantification at micromolar levels with a response time of approximately five minutes. nih.gov This method has demonstrated good reproducibility and has been successfully applied to the determination of NAA in fruits. nih.gov

Further advancements have led to the development of miniaturized potentiometric biosensors using graphene nanosheets with incorporated lipid films and the ABP1 receptor. researchgate.net These sensors exhibit a fast response time of about five minutes, a low detection limit of 10 nM, and high sensitivity. researchgate.net The use of graphene enhances the sensor's performance, providing good reproducibility, reusability, and a long shelf life. researchgate.net These biosensors have been successfully evaluated for the detection of NAA in a variety of spiked fruit and vegetable samples. researchgate.net

Table 1: Performance Characteristics of Electrochemical Biosensors for NAA Detection

| Biosensor Type | Principle | Limit of Detection (LOD) | Response Time | Reference |

| Lipid film with ABP1 receptor | Ion current transient | Micromolar (µM) levels | ~5 minutes | nih.gov |

| Graphene-based with ABP1 receptor | Potentiometric | 10 Nanomolar (nM) | ~5 minutes | researchgate.net |

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.com This "molecular memory" makes them highly selective sorbents for solid-phase extraction (SPE), a technique known as MISPE. mdpi.com

For the selective extraction of NAA, covalently prepared MIPs have been developed. In one approach, two different NAA derivatives were used as templates to create polymers capable of capturing over 98% of NAA from a solution within 10 minutes, with subsequent quantitative desorption. researchgate.net This high degree of selectivity is crucial for isolating NAA from complex matrices.

Another innovative method combines the selectivity of MIPs with the convenience of magnetic separation. Magnetite-molecularly imprinted polymers have been synthesized for the rapid and selective extraction of NAA from cucumber samples prior to fluorimetric detection. nih.gov This method boasts a low limit of detection (LOD) of 0.75 µg L⁻¹ and a limit of quantification (LOQ) of 2.50 µg L⁻¹. nih.gov The entire detection procedure can be completed within an hour, and the polymer can be reused multiple times without significant loss of performance. nih.gov The recovery rates for spiked cucumber samples were found to be in the range of 93.7-104.5%, demonstrating the method's accuracy and reliability. nih.gov

The general principle of MIP synthesis involves polymerizing functional and cross-linking monomers around a template molecule (in this case, NAA or a derivative). mdpi.comfrontiersin.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com This allows the MIP to selectively rebind the target molecule from a sample matrix. mdpi.com

Table 2: Research Findings on MIPs for NAA Analysis

| MIP Type | Application | Key Findings | Reference |

| Covalently prepared MIPs | Selective adsorption of NAA | >98% NAA capture from solution in 10 minutes; quantitative desorption. | researchgate.net |

| Magnetite-MIPs | Selective extraction from cucumber | LOD: 0.75 µg L⁻¹; LOQ: 2.50 µg L⁻¹; Recovery: 93.7-104.5%; Reusable. | nih.gov |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The analysis of sodium 1-naphthaleneacetate in biological and environmental samples is often complicated by the presence of interfering substances in the sample matrix. Effective sample preparation is therefore a critical step to remove these interferences and concentrate the analyte of interest.

Common sample preparation techniques for NAA in agricultural products include extraction with organic solvents like acetone (B3395972) or ethyl acetate (B1210297), followed by clean-up steps. mhlw.go.jpdatapdf.comeurl-pesticides.eu For instance, in the analysis of fruits and vegetables, the sample can be homogenized with acetone and hydrochloric acid, followed by filtration and concentration. mhlw.go.jp For grains and legumes, an initial hydration step may be necessary. mhlw.go.jp Tea leaves require a specific extraction protocol due to their complex matrix. mhlw.go.jp After initial extraction, a hydrolysis step might be employed to release conjugated forms of NAA. mhlw.go.jpdatapdf.com This is often followed by liquid-liquid extraction and further clean-up using techniques like solid-phase extraction. mhlw.go.jp

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique in pesticide residue analysis, has also been adapted for NAA. eurl-pesticides.eu This involves extraction with acetonitrile (B52724) (with 1% acetic acid) and salting out with magnesium sulfate and sodium acetate, followed by dispersive solid-phase extraction (dSPE) for clean-up. eurl-pesticides.eu

Matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, are a significant challenge. osti.gov These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. osti.gov In the analysis of plant-derived materials, the complex mixture of organic compounds can interfere with the detection of NAA. To mitigate matrix effects, matrix-matched calibration standards are often used. eurl-pesticides.eufrontiersin.org This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.

For example, in the analysis of NAA in Zinfandel grapes, a method involving ethyl acetate extraction, acid hydrolysis, and partitioning into dichloromethane was developed. datapdf.com The final analysis was performed by high-performance liquid chromatography (HPLC) with fluorescence detection, a technique known for its sensitivity and selectivity. datapdf.com Similarly, a method for analyzing NAA in canned pineapple utilized micelle-stabilized room temperature phosphorescence, which demonstrated good recovery and precision. dss.go.th

The choice of analytical instrument also plays a role in managing matrix effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and sensitivity, reducing the impact of matrix interferences. eurl-pesticides.eufrontiersin.org

Table 3: Sample Preparation and Analytical Techniques for NAA

| Sample Matrix | Extraction/Clean-up Method | Analytical Technique | Reference |

| Fruits and Vegetables | Acetone/HCl extraction, concentration | LC-MS/MS | mhlw.go.jp |

| Grains, Legumes | Water hydration, Acetone/HCl extraction | LC-MS/MS | mhlw.go.jp |

| Tea Leaves | Water hydration, Acetone/HCl extraction, hydrolysis | LC-MS/MS | mhlw.go.jp |

| Zinfandel Grapes | Ethyl acetate extraction, acid hydrolysis, liquid-liquid partitioning | HPLC with fluorescence detection | datapdf.com |

| Canned Pineapple | Micelle-stabilized room temperature phosphorescence | Phosphorimetry | dss.go.th |

| Tomato, Zucchini | QuEChERS (acetate buffered) | LC-MS/MS | eurl-pesticides.eu |

| Olives | Homogenization, fortification, frozen storage | HPLC/UV | epa.gov |

Synthesis and Formulation Considerations for Research Applications

Chemical Synthesis Pathways of 1-Naphthaleneacetic Acid and its Sodium Salt

The synthesis of 1-Naphthaleneacetic Acid (NAA), the precursor to its sodium salt, can be achieved through several chemical pathways. The resulting NAA is then neutralized with a sodium base to yield Sodium 1-naphthaleneacetate.

One common industrial method involves the condensation reaction of naphthalene (B1677914) with chloroacetic acid. chemicalbook.com This process is typically conducted in the presence of a catalyst, such as potassium chloride or aluminum powder. chemicalbook.com In one described method, naphthalene and chloroacetic acid are reacted with ferric oxide and potassium bromide. stackexchange.com The reaction mixture is heated, and after about twenty hours, with temperatures reaching up to 218°C, the unreacted naphthalene is removed by distillation. stackexchange.com The remaining residue is then treated with a sodium hydroxide (B78521) solution and subsequently acidified to precipitate the crude 1-naphthaleneacetic acid. stackexchange.com Repeated crystallization can be used to increase the purity of the final product. stackexchange.com

Other synthesis routes for NAA include:

Acyl Chloride Method: This involves reacting 1-naphthaleneacetic acid with thionyl chloride to produce 1-naphthaleneacetyl chloride. This intermediate is then hydrolyzed with sodium hydroxide to generate 1-naphthaleneacetic acid. bloomtechz.com

Methyl Aromatization Synthesis: This method starts from methylnaphthalene and proceeds through oxidation, methylolation, and carboxylation reactions to produce NAA. bloomtechz.com Another variation involves the reaction of naphthalene and formaldehyde (B43269) to form 1-naphthaleneacetonitrile, which is then hydrolyzed to NAA. bloomtechz.com

Direct Carboxylation: In this gas-phase reaction, methylnaphthalene and carbon dioxide are used as raw materials to directly obtain NAA. bloomtechz.com

Reaction with Glycolic Acid: A method for producing ¹⁴C-labelled NAA involves the reaction of naphthalene with labelled glycolic acid in the presence of ferric oxide and aqueous hydrobromic acid in a sealed tube. iaea.org

Once 1-naphthaleneacetic acid is synthesized, it is converted to its sodium salt, Sodium 1-naphthaleneacetate. This is a straightforward acid-base neutralization reaction. The synthesized naphthylacetic acid is reacted with sodium hydroxide, which results in the formation of the water-soluble Sodium 1-naphthaleneacetate. google.comsmolecule.com This salt is often preferred for agricultural formulations due to its higher solubility in water compared to its acid form. smolecule.comfengchengroup.com

Development of Controlled Release Systems

To improve the efficacy and stability of Sodium 1-naphthaleneacetate, various controlled-release systems have been developed. These systems aim to protect the active compound from environmental degradation and release it in a sustained manner.

Encapsulation Technologies (e.g., Layered Double Hydroxides, Alginate Polymers)

Layered Double Hydroxides (LDHs)

Layered double hydroxides, also known as anionic clays, are effective host matrices for storing and slowly releasing agrochemicals like NAA. beilstein-journals.orgsci-hub.se The structure of LDHs consists of positively charged layers, between which anionic compounds, such as the naphthaleneacetate anion, can be intercalated. beilstein-journals.orgsci-hub.se

Research has demonstrated the synthesis of a ZnAl-NAA-LDH hybrid material through a co-precipitation method. beilstein-journals.org Characterization using X-ray diffraction confirmed the successful intercalation of NAA between the LDH layers, with a basal spacing of 19.20 Å. beilstein-journals.org The release of NAA from these LDH structures is influenced by factors such as pH. researchgate.netresearchgate.net Studies have shown that the release is often faster in acidic or alkaline conditions compared to a neutral pH. researchgate.net For instance, in one study, a release of 75.0% of NAA from a ZnAl-NAA-LDH was observed after 168 hours in a neutral pH solution. beilstein-journals.org The release mechanism often involves ion exchange with anions present in the surrounding medium. researchgate.net

Alginate Polymers

Alginate, a natural biopolymer, is widely used for encapsulating plant growth-promoting rhizobacteria (PGPR) and other agrochemicals due to its biodegradability and non-toxic nature. acs.orgresearchgate.net Alginate beads are formed by cross-linking sodium alginate with divalent cations, typically calcium chloride, to create a gel matrix that entraps the active substance. nih.govbibliotekanauki.pl

The concentration of the sodium alginate and calcium chloride solutions is crucial, as it affects the texture, fragility, and hardness of the resulting beads, which in turn influences the release rate of the encapsulated compound. bibliotekanauki.pl Alginate-based systems can extend the duration of action and improve the stability of the active agent. unesp.br

A promising approach involves combining LDHs and alginate polymers. In one study, bean seeds were coated with a composite film made from an alginate polymer and the ZnAl-NAA-LDH hybrid material. nih.gov This dual system provides both physical and chemical protection for the auxin. nih.gov Bioassays showed that this coating enhanced plant development, specifically root area, fresh root matter, and shoot length, demonstrating the potential of this combined approach for agricultural applications. nih.gov

Nanomaterial-Based Delivery Systems

Nanotechnology offers innovative solutions for the targeted and controlled delivery of plant growth regulators. nih.govnih.gov Nanocarriers can improve the solubility of active ingredients, protect them from degradation, and enhance their penetration and uptake by plants. nih.govnih.gov

Silica (B1680970) Nanospheres

Novel conjugated nanospheres have been developed using 1-naphthaleneacetic acid (NNA), 3-aminopropyltriethoxysilane (B1664141) (APTES), and tetraethyl orthosilicate. nih.gov In this system, NAA is covalently linked and then incorporated into a silica matrix through hydrolysis and polycondensation. nih.gov The release of NAA from these nanospheres was found to be influenced by particle size, pH, and temperature. nih.gov Smaller particles and higher temperatures led to a faster release. nih.gov Importantly, the nano-conjugated formulation demonstrated better efficacy in promoting root formation compared to the technical grade NAA, highlighting the advantages of such delivery systems. nih.gov

Chitosan Nanoparticles

Chitosan, a biodegradable polymer, can be formulated into nanoparticles to serve as carriers for agrochemicals. mdpi.com Systems like chitosan/tripolyphosphate (CS/TPP) nanoparticles have been used to encapsulate plant hormones like gibberellic acid, demonstrating sustained release profiles. unesp.br For example, a CS/TPP system showed only 54% release after 10 hours, significantly extending the release period compared to the free hormone. unesp.br These systems can increase the solubility of the active agent and protect it from degradation. unesp.br

The application of various nanomaterials, including metal-based nanoparticles and carbon nanotubes, is a rapidly growing area of research for delivering plant growth regulators and enhancing stress tolerance in crops. mdpi.comresearchgate.net

Formulation Stability and Efficacy in Research Settings

The stability and efficacy of Sodium 1-naphthaleneacetate formulations are critical for their successful application in research and agriculture.

Formulation Stability

Sodium 1-naphthaleneacetate is the sodium salt of a weak acid and is generally stable under neutral to alkaline conditions. fengchengroup.comagriplantgrowth.com It is highly soluble in water (53.0 g/100 mL at 25°C), which is a significant advantage for creating aqueous formulations. fengchengroup.comagriplantgrowth.comgneechemical.com The compound is stable when stored at room temperature and in solutions with a pH between 7 and 10. agriplantgrowth.comgneechemical.commade-in-china.com However, under acidic conditions, its stability can be compromised. agriplantgrowth.com The purity of the formulation is also crucial; high-purity Sodium 1-naphthaleneacetate (over 98%) avoids the phytotoxicity that can be caused by organic impurities found in lower-grade products. fengchengroup.com

Controlled-release formulations, such as those using LDHs, offer enhanced stability. The intercalation of NAA within the LDH layers provides protection against environmental factors like light and temperature variations, which can otherwise degrade the auxin. nih.govarabjchem.org

Efficacy in Research Settings

The efficacy of NAA and its sodium salt has been demonstrated in numerous research studies. It is known to promote cell division and expansion, induce the formation of adventitious roots, and influence flowering and fruit development. fengchengroup.com

Sucker Growth Control: Field studies have evaluated the effectiveness of NAA for controlling sucker growth in crops like European hazelnut. semanticscholar.orgashs.org Basal applications of NAA were shown to delay sucker growth significantly compared to untreated controls. ashs.org Sequential applications were often the most effective at reducing sucker height. semanticscholar.org Research on grapevines also showed that NAA was effective in reducing the number and regrowth of trunk suckers. researchgate.net

Fruit Characteristics: In studies on 'Irwin' mango trees, NAA treatments were found to increase fruit diameters and weights compared to control groups, although a decrease in fruit firmness was also noted. researchgate.net

Rooting and Growth Promotion: The primary and most well-documented use of Sodium 1-naphthaleneacetate is as a rooting agent. fengchengroup.comchemimpex.com Nano-formulations have been shown to enhance this effect. For example, NAA-silica nanoconjugates displayed a better efficacy in promoting root formation in research trials than the unformulated technical compound. nih.gov

The development of advanced formulations continues to improve the efficacy and consistency of Sodium 1-naphthaleneacetate in various research and practical applications. nih.govmdpi.com

Compound Names Table

Future Research Directions and Emerging Paradigms

Integrated Omics Approaches for Comprehensive Understanding

To unravel the complex regulatory networks influenced by sodium 1-naphthaleneacetate, researchers are increasingly employing integrated "omics" technologies. mdpi.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the molecular and cellular responses to this synthetic auxin. mdpi.comnih.gov

Transcriptomics: The study of the complete set of RNA transcripts in a cell or organism, offers insights into the genes that are activated or suppressed in response to sodium 1-naphthaleneacetate. For instance, transcriptome analysis of apple fruits treated with 1-naphthaleneacetic acid (NAA), the parent acid of the sodium salt, revealed changes in the expression of genes related to fruit expansion, phytohormone signaling, and ripening. researchgate.net In studies on Rehmannia glutinosa, transcriptome profiling has been used to understand the regulatory mechanisms behind NAA's effects on tuberous root yield and quality. nih.gov Future research will likely focus on comparative transcriptomics across different plant species and developmental stages to identify conserved and species-specific responses to sodium 1-naphthaleneacetate. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. Untargeted metabolomics, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify a wide array of small molecules affected by sodium 1-naphthaleneacetate treatment. nih.gov In Rehmannia glutinosa, metabolome analysis has been coupled with transcriptome data to link gene expression changes to alterations in the accumulation of bioactive metabolites. nih.gov Future studies will aim to build more comprehensive metabolic pathway models to predict how sodium 1-naphthaleneacetate influences the production of desired compounds in crops. nih.gov

Proteomics: The large-scale study of proteins, provides a direct look at the functional machinery of the cell. d-nb.info Proteomic analyses can identify proteins whose abundance or modification state changes upon treatment with sodium 1-naphthaleneacetate, offering clues about the cellular processes being affected. nih.govfrontiersin.orgscielo.org.co For example, proteomics can help elucidate how this synthetic auxin influences protein networks involved in stress responses, growth, and development. d-nb.infonih.gov By integrating proteomics with transcriptomics and metabolomics, researchers can gain a more complete understanding of the flow of biological information from gene to function. tugraz.at

The integration of these omics platforms will be crucial for building predictive models of plant responses to sodium 1-naphthaleneacetate, ultimately leading to more targeted and effective applications in agriculture. researchgate.net

Precision Application Strategies in Horticultural and Agricultural Research

The development of precision application strategies for sodium 1-naphthaleneacetate is a key area of future research, aiming to maximize its benefits while minimizing potential environmental impacts. This involves optimizing the timing, method, and formulation of its application.

Controlled-Release Formulations: A significant advancement in precision application is the development of controlled-release formulations. researchgate.net These formulations are designed to release the active ingredient, 1-naphthaleneacetic acid, in a slow and sustained manner. nih.govresearchgate.net One promising approach involves intercalating the NAA anion into layered double hydroxide (B78521) (LDH) nanohybrids. nih.govresearchgate.netmdpi.com This method has been shown to depend on the pH of the surrounding medium, allowing for a triggered release. nih.govresearchgate.net Research in this area will focus on tailoring the release kinetics for specific crops and environmental conditions, potentially through the use of biodegradable polymers like alginate to encapsulate the LDH-NAA composites. mdpi.com

Targeted Delivery: Future research will also explore more targeted delivery methods to ensure that sodium 1-naphthaleneacetate reaches the intended plant tissues at the optimal concentration. This could involve the use of nanocarriers that can be absorbed more efficiently by plants. nih.govresearchgate.net Understanding the uptake, translocation, and metabolism of NAA within the plant is critical for developing these targeted strategies. science.gov For example, studies have shown that NAA is rapidly conjugated with sugars and amino acids within plant tissues, which affects its activity and mobility. science.gov

By refining application techniques, researchers hope to improve the efficacy of sodium 1-naphthaleneacetate for purposes such as fruit thinning, preventing pre-harvest fruit drop, and promoting rooting, while reducing the amount of active ingredient released into the environment. epa.govepa.gov

Development of Novel Auxin Analogues with Targeted Biological Activities

The search for novel auxin analogues with more specific and potent biological activities is an ongoing endeavor in plant science. ontosight.ai While sodium 1-naphthaleneacetate is a widely used synthetic auxin, researchers are exploring modifications to its chemical structure to create compounds with improved characteristics. ontosight.aiontosight.ai

The synthesis of new derivatives of 1-naphthaleneacetic acid involves altering functional groups on the naphthalene (B1677914) ring or the acetic acid side chain. ontosight.ai These modifications can influence the compound's ability to interact with auxin receptors, thereby altering its biological effects. ontosight.ainih.gov The goal is to develop analogues with enhanced efficacy, greater stability, or more targeted activity on specific plant processes like cell elongation, division, and differentiation. ontosight.ai

Chemical genetics and high-throughput screening are powerful tools for identifying new auxin agonists. nih.govucsd.edu By screening large chemical libraries, scientists have identified novel compounds that mimic the effects of auxin, some of which have distinct structural features compared to traditional auxins like NAA. ucsd.edu These discoveries not only provide new tools for agricultural applications but also contribute to a deeper understanding of auxin signaling pathways. nih.gov

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 1-naphthaleneacetic acid and evaluating the biological activity of the resulting analogues to understand how chemical structure relates to function. acs.org

Receptor-Ligand Interaction Studies: Investigating how different analogues bind to the various auxin receptors (e.g., TIR1/AFB proteins) to elucidate the molecular basis for their specific activities. nih.govresearchgate.net

Proauxin Development: Creating inactive precursors ("proauxins") that are converted to active auxins within specific plant tissues, allowing for more precise spatial and temporal control of auxin responses. nih.gov

Through these efforts, the next generation of synthetic auxins may offer even greater control over plant growth and development.

Understanding Environmental Interactions and Biotransformation Pathways

A critical aspect of the responsible use of any agricultural chemical is understanding its fate and impact in the environment. For sodium 1-naphthaleneacetate, future research will continue to investigate its environmental interactions and biotransformation pathways.

Environmental Fate: 1-Naphthaleneacetic acid, the active component of the sodium salt, is subject to several degradation processes in the environment. epa.gov It is known to undergo rapid photolysis in water and on soil surfaces. epa.govepa.gov While volatilization from plant surfaces can be a route of dissipation, it is not considered a major pathway from water or soil. epa.govepa.gov The mobility of NAA in soil is expected to be moderate to low. epa.govepa.gov However, more quantitative data on its degradation rates under various environmental conditions are needed. epa.gov

Biotransformation: Microbial degradation is believed to be an important process in the breakdown of 1-naphthaleneacetic acid in the environment. nih.govwur.nl Structurally similar compounds are known to be susceptible to biodegradation. epa.govepa.gov Identifying the specific microorganisms and enzymatic pathways involved in the biotransformation of NAA is a key area for future research. This knowledge can be used to assess the persistence of the compound in different ecosystems and potentially to develop bioremediation strategies.

Degradation Products: Studies have identified degradation products of NAA such as 1-naphthoic acid and phthalic acid. epa.govepa.govregulations.gov It is important to understand the biological activity and potential environmental impact of these transformation products. Advanced oxidation processes, such as photocatalysis, are also being explored as potential methods for the complete degradation of naphthalene-based plant growth regulators in water. uc.pt

A comprehensive understanding of the environmental behavior of sodium 1-naphthaleneacetate will ensure its continued use in a manner that is both effective and environmentally sustainable.

Q & A

Q. What are the standard methods for synthesizing and characterizing sodium 1-naphthaleneacetate?

Sodium 1-naphthaleneacetate is synthesized via neutralization of 1-naphthaleneacetic acid with sodium hydroxide. Characterization includes verifying purity (≥95.0% active content via HPLC or titration), structural analysis (FT-IR, NMR), and compliance with safety standards (e.g., heavy metals ≤20 mg/kg, arsenic ≤3 mg/kg). Analytical methods follow ISO 2271 and GB/T 5173 for surfactants, ensuring reproducibility and batch consistency .

Q. How should researchers handle safety risks associated with sodium 1-naphthaleneacetate in laboratory settings?

The compound is classified as acutely toxic (oral LD₅₀: 670–933 mg/kg in rodents) and a severe eye irritant. Researchers must use PPE (gloves, goggles), ensure proper ventilation, and avoid contact with oxidizers. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Waste disposal must adhere to protocols for environmentally hazardous substances due to its aquatic toxicity .

Q. What experimental controls are critical when studying sodium 1-naphthaleneacetate’s plant growth-regulating effects?

Include dose-response curves (e.g., 0.1–100 μM), negative controls (solvent-only treatments), and positive controls (e.g., auxin analogs like IAA). Monitor confounding variables such as pH (the compound is water-soluble but may degrade in acidic conditions) and light exposure, which can alter stability. Replicate experiments across plant species (e.g., Arabidopsis, crops) to validate physiological relevance .

Advanced Research Questions

Q. How can conflicting data on sodium 1-naphthaleneacetate’s environmental persistence be resolved?

Discrepancies in degradation rates (e.g., soil vs. aquatic systems) require tiered assessments:

- Tier I : Use standardized models like AGDRIFT for drift exposure and ELL-FATE for terrestrial fate.

- Tier II : Conduct microcosm studies under varying pH, temperature, and microbial activity.

- Tier III : Apply isotopic labeling (e.g., ¹⁴C-tracers) to track mineralization and metabolite formation. Cross-validate findings with high-resolution mass spectrometry (HRMS) to identify degradation byproducts .

Q. What methodologies optimize the detection of sodium 1-naphthaleneacetate’s antifungal mechanisms?

To study its effects on fungal pathogens (e.g., Fusarium spp.):

- Use conidial germination assays with EC₅₀ calculations.

- Combine SEM/TEM to assess cell surface morphology changes.

- Perform transcriptomics (RNA-seq) to identify downregulated virulence genes (e.g., hydrolases). Validate results with genetic knockouts of target pathways (e.g., ergosterol biosynthesis) .

Q. How should researchers address bias in toxicological studies of sodium 1-naphthaleneacetate?

Follow Cochrane risk-of-bias criteria:

- Randomization : Ensure dose groups are randomly assigned (Table C-7, ).

- Blinding : Mask researchers during data collection/analysis.

- Confounders : Control for animal strain-specific sensitivities (e.g., Sprague-Dawley vs. Wistar rats). Use GRADE to rate evidence quality, prioritizing studies with low heterogeneity (I² <50%) and large sample sizes (n ≥30 per group) .

Q. What advanced analytical techniques resolve structural ambiguities in sodium 1-naphthaleneacetate derivatives?

For isomer differentiation (e.g., α- vs. β-naphthyl derivatives):

- X-ray crystallography : Resolve crystal packing and sodium coordination geometry.

- Tandem MS/MS : Compare fragmentation patterns of [M-Na]⁻ ions.

- DFT calculations : Predict NMR shifts (¹³C, ¹H) and compare with experimental data .

Methodological Tables

Table 1. Key Physicochemical Properties of Sodium 1-Naphthaleneacetate

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉NaO₂ | |

| Solubility | 50 g/L in water (25°C) | |

| LD₅₀ (Oral, Mouse) | 670 mg/kg | |

| Stability | Degrades in strong acids/oxidizers |

Table 2. Tiered Environmental Risk Assessment Framework (Adapted from EPA Guidelines)

| Tier | Objective | Model/Method | Output Metrics |

|---|---|---|---|

| I | Preliminary exposure screening | AGDRIFT, ELL-FATE | Predicted Environmental Concentration (PEC) |

| II | Refined degradation analysis | Microcosm studies | DT₅₀ (Degradation half-life) |

| III | Mechanistic metabolite profiling | ¹⁴C-tracing + HRMS | Pathway-specific metabolites |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.